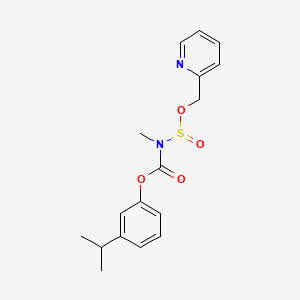
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester typically involves multiple steps, starting with the preparation of the core carbamic acid structure This can be achieved through the reaction of ammonia (NH₃) and carbon dioxide (CO₂) at low temperatures to form ammonium carbamate
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the substituted esters or amides.
科学研究应用
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Carbamic acid derivatives: These include compounds with similar core structures but different substituents, such as methyl carbamate or ethyl carbamate.
Pyridinylmethoxy compounds: These include compounds with the pyridinylmethoxy group but different functional groups, such as pyridinylmethoxy benzene.
Phenyl esters: These include compounds with the phenyl ester group but different core structures, such as phenyl acetate.
Uniqueness
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
84384-94-1 |
|---|---|
分子式 |
C17H20N2O4S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate |
InChI |
InChI=1S/C17H20N2O4S/c1-13(2)14-7-6-9-16(11-14)23-17(20)19(3)24(21)22-12-15-8-4-5-10-18-15/h4-11,13H,12H2,1-3H3 |
InChI 键 |
KOOFYRWINFBIHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


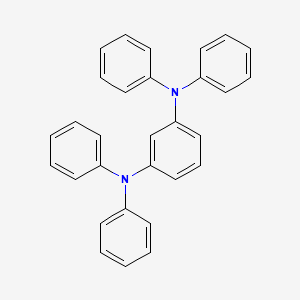
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
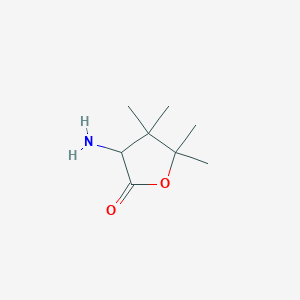
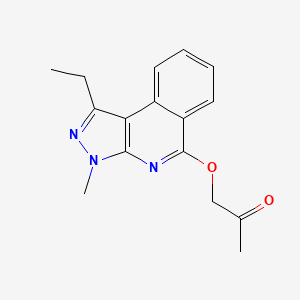
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
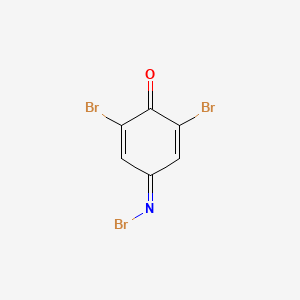
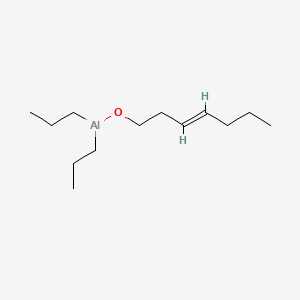
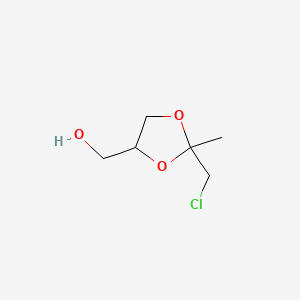
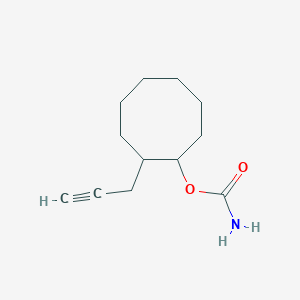
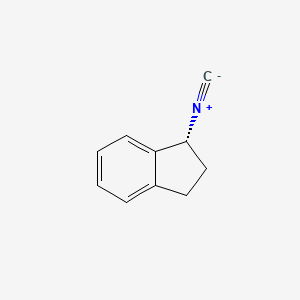
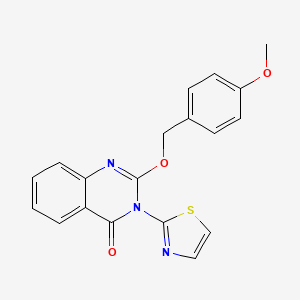
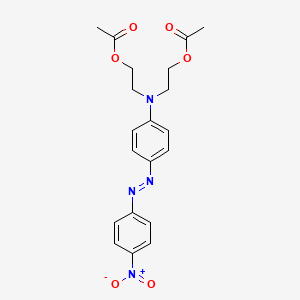
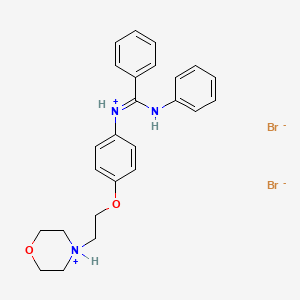
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
